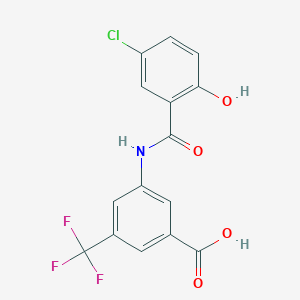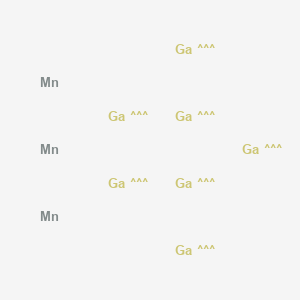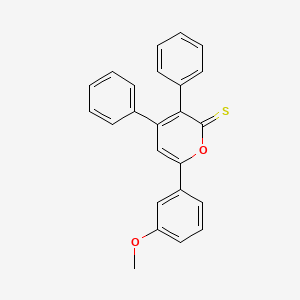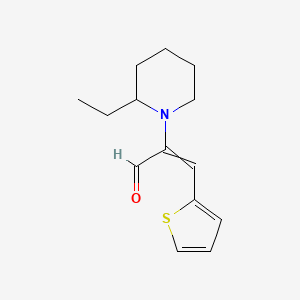![molecular formula C18H15NO B12590886 7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one CAS No. 646511-55-9](/img/structure/B12590886.png)
7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenyl-7-(pyridin-2-yl)bicyclo[221]hept-5-en-2-one is a chemical compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Shares the bicyclic structure but lacks the phenyl and pyridinyl substituents.
7-Phenylbicyclo[2.2.1]hept-5-en-2-one: Similar structure but without the pyridinyl group.
7-(Pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one: Similar structure but without the phenyl group.
Uniqueness
7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one is unique due to the presence of both phenyl and pyridinyl groups, which can enhance its reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
646511-55-9 |
|---|---|
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC名 |
7-phenyl-7-pyridin-2-ylbicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C18H15NO/c20-16-12-14-9-10-15(16)18(14,13-6-2-1-3-7-13)17-8-4-5-11-19-17/h1-11,14-15H,12H2 |
InChIキー |
ZNPCVQFIDPSAMU-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC(C1=O)C2(C3=CC=CC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)

![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)






